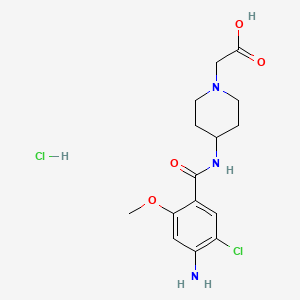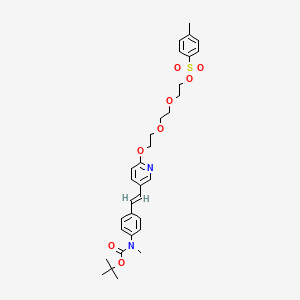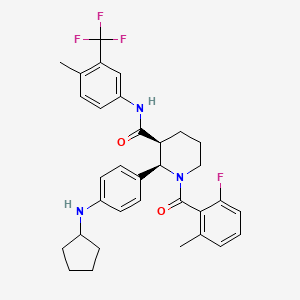![molecular formula C22H28ClN5O2 B605762 (1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide CAS No. 2057509-72-3](/img/structure/B605762.png)
(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide
Overview
Description
AZD4573 is a highly selective and potent inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 is a transcriptional regulator and a potential therapeutic target for various cancers. AZD4573 has shown significant promise in preclinical studies, particularly in hematologic malignancies, by inducing apoptosis and subsequent cell death in cancer cells .
Mechanism of Action
Target of Action
AZD4573 is a highly potent and selective inhibitor of Cyclin-dependent kinase 9 (CDK9) . CDK9 is a transcriptional regulator and a potential therapeutic target for many cancers .
Mode of Action
AZD4573 works by inhibiting CDK9, which in turn regulates the elongation of transcription through phosphorylation of RNA polymerase II (pSer2-RNAPII) . The inhibition of CDK9 by AZD4573 is transient, providing a mechanism to indirectly down-modulate key cell survival proteins such as Mcl-1 .
Biochemical Pathways
The short-term inhibition of CDK9 results in the selective downregulation of genes with short-lived transcripts and labile proteins, including the anti-apoptotic protein Mcl-1 . This leads to a rapid dose- and time-dependent decrease in pSer2-RNAPII with a concomitant loss of Mcl-1 and MYC mRNA and protein .
Pharmacokinetics
AZD4573 has a short pharmacokinetic (PK) half-life . It is suitable for intravenous administration and is designed for transient target engagement . The free concentration of AZD4573 that results in half-maximal inhibition of pSer2-RNAPII production rate was estimated to be in the range of 11-21 nM .
Result of Action
The action of AZD4573 leads to the induction of apoptosis and subsequent cell death broadly across hematologic cancer models in vitro . MCL-1 depletion in a dose- and time-dependent manner was identified as a major mechanism through which AZD4573 induces cell death in tumor cells . This pharmacodynamic (PD) response was also observed in vivo, leading to regressions in both subcutaneous tumor xenografts and disseminated models .
Biochemical Analysis
Biochemical Properties
AZD4573 interacts with CDK9, a serine/threonine kinase, which regulates transcription elongation by phosphorylating RNA polymerase II at serine 2 . The inhibition of CDK9 by AZD4573 results in the downregulation of short-lived proteins such as MCL-1, BFL-1, and c-MYC, which are frequently overexpressed in hematologic tumors .
Cellular Effects
AZD4573 has been shown to induce rapid cell death across a diverse panel of hematologic cancer cell lines . It causes a rapid dose- and time-dependent decrease in pSer2-RNAPII with concomitant loss of Mcl-1 and MYC mRNA and protein, resulting in caspase induction and loss of cell viability .
Molecular Mechanism
The molecular mechanism of AZD4573 involves the inhibition of CDK9, leading to the suppression of MCL-1 and induction of apoptosis in hematologic cancer cells . This is achieved through the downregulation of multiple oncoproteins such as MYC, Mcl-1, JunB, PIM3, and deregulation of phosphoinotiside-3 kinase (PI3K) and senescence pathways .
Temporal Effects in Laboratory Settings
The effects of AZD4573 have been observed to change over time in laboratory settings. It demonstrates rapid induction of apoptosis and subsequent cell death broadly across hematologic cancer models in vitro . MCL-1 depletion in a dose- and time-dependent manner was identified as a major mechanism through which AZD4573 induces cell death in tumor cells .
Dosage Effects in Animal Models
The effects of AZD4573 vary with different dosages in animal models. It has shown antitumor effects associated with transient CDK9 inhibition in leukemia and lymphoma preclinical models . The study of these dosage effects is crucial for understanding the therapeutic window of AZD4573.
Metabolic Pathways
The metabolic pathways that AZD4573 is involved in are primarily related to the regulation of transcription elongation. By inhibiting CDK9, AZD4573 modulates the expression of genes with short-lived transcripts and labile proteins .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the nucleus where it can interact with CDK9 and influence the transcription of genes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZD4573 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that ensure high selectivity and potency against CDK9 .
Industrial Production Methods
Industrial production of AZD4573 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced chemical engineering techniques and stringent quality control measures to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
AZD4573 primarily undergoes reactions typical of small-molecule inhibitors, including:
Oxidation: The compound may undergo oxidative metabolism in the liver.
Reduction: Reduction reactions may occur under specific conditions, although less common.
Substitution: Various substitution reactions can be employed during its synthesis to introduce functional groups.
Common Reagents and Conditions
Common reagents used in the synthesis of AZD4573 include organic solvents, catalysts, and specific reagents for introducing functional groups. The exact conditions depend on the specific step in the synthetic route .
Major Products Formed
The major product formed from the synthesis of AZD4573 is the final active pharmaceutical ingredient (API) itself. By-products and intermediates are typically removed through purification steps .
Scientific Research Applications
AZD4573 has a wide range of scientific research applications, particularly in the fields of:
Chemistry: Used as a tool compound to study CDK9 inhibition and its effects on transcriptional regulation.
Biology: Employed in research to understand the role of CDK9 in cell cycle regulation and apoptosis.
Medicine: Investigated as a potential therapeutic agent for treating hematologic malignancies, including acute myeloid leukemia and multiple myeloma.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery
Comparison with Similar Compounds
Similar Compounds
AZD5991: Another inhibitor targeting MCL-1, often used in combination with AZD4573 for enhanced antitumor activity.
Flavopiridol: A first-generation CDK inhibitor used as a reference compound in research.
Natural Compounds: FL_72 and PH_435 have shown potential as CDK9 inhibitors in virtual screening studies
Uniqueness
AZD4573 stands out due to its high selectivity and potency against CDK9, leading to rapid induction of apoptosis in hematologic cancer models. Its ability to downregulate key survival proteins like MCL-1 makes it a promising candidate for cancer therapy .
Properties
IUPAC Name |
(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN5O2/c1-13(29)26-15-6-4-5-14(7-15)21(30)27-20-8-16(18(23)11-24-20)17-10-25-28-12-22(2,3)9-19(17)28/h8,10-11,14-15H,4-7,9,12H2,1-3H3,(H,26,29)(H,24,27,30)/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIWDYSJSPOOAR-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCC(C1)C(=O)NC2=NC=C(C(=C2)C3=C4CC(CN4N=C3)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CCC[C@@H](C1)C(=O)NC2=NC=C(C(=C2)C3=C4CC(CN4N=C3)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2057509-72-3 | |
| Record name | AZD-4573 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2057509723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-4573 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5XSP3X68B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 3-[[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoate](/img/structure/B605682.png)







![sodium;ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide](/img/structure/B605699.png)


